Technical Guide: Mechanism of Action of E7070 (Indisulam) in Cancer Cells
Technical Guide: Mechanism of Action of E7070 (Indisulam) in Cancer Cells
Disclaimer: A thorough search for the compound "ASN06917370" did not yield any specific information regarding its mechanism of action in cancer cells. It is possible that this is an internal research code, a novel compound not yet in the public domain, or a typographical error. However, extensive information is available for E7070 (Indisulam) , a novel sulfonamide anti-cancer agent with a similar naming convention. This guide will provide an in-depth technical overview of the mechanism of action of E7070 in cancer cells, based on available scientific literature.
Core Mechanism of Action
E7070, also known as indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide), is a synthetic sulfonamide that exhibits potent anti-tumor activity both in vitro and in vivo.[1][2] Its primary mechanism of action involves the disruption of the cell cycle, leading to cell growth inhibition and apoptosis.[1][2][3][4] E7070 exerts its effects at multiple points in the cell cycle, primarily targeting the G1/S and G2/M transitions.[1][5]
Cell Cycle Arrest
E7070 induces cell cycle arrest predominantly in the G1 phase.[2][3][4][6][7] This is achieved through the modulation of key proteins that regulate the G1 to S phase transition. Specifically, E7070 inhibits the activation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E.[3][8] This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S phase entry.
In addition to the G1 arrest, prolonged exposure to E7070 can also lead to an accumulation of cells in the G2/M phase.[1][5]
Modulation of Cell Cycle Regulatory Proteins
The cell cycle arrest induced by E7070 is a consequence of its effects on several key regulatory proteins:
-
Induction of p53 and p21: E7070 treatment leads to an increase in the expression of the tumor suppressor protein p53 and the CDK inhibitor p21.[1] p21 can directly inhibit the activity of CDK2/Cyclin E complexes, further contributing to the G1 arrest.
-
Downregulation of Cyclins and CDKs: E7070 has been shown to decrease the expression of Cyclin A, Cyclin B1, CDK2, and CDC2.[1] These proteins are essential for progression through the S and G2/M phases of the cell cycle.
Other Mechanisms
Beyond cell cycle regulation, E7070 has been reported to have a multifactorial mechanism of action, including the strong inhibition of carbonic anhydrase and the alteration of gene expression levels of numerous transcripts.[6][7] More recently, it has been discovered that indisulam targets splicing by inducing the degradation of RBM39 via recruitment to DCAF15.[8]
Signaling Pathways
The following diagram illustrates the signaling pathway affected by E7070, leading to G1 cell cycle arrest.
Caption: Signaling pathway of E7070-induced G1 cell cycle arrest.
Quantitative Data
The following tables summarize quantitative data from preclinical studies of E7070.
Table 1: Effect of E7070 on Cell Cycle Distribution in A549 Human Non-Small Cell Lung Cancer Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control (24h) | Not specified | Not specified | Not specified |
| E7070 (20 µg/ml, 24h) | Increased | Decreased | Not specified |
| E7070 (100 µg/ml, 24h) | Increased | Decreased | Not specified |
| E7070 (48h) | Not specified | Not specified | Increased |
| E7070 (72h) | Not specified | Not specified | Increased |
Data extracted from flow cytometric analyses described in reference[1].
Table 2: In Vivo Anti-Tumor Activity of E7070 in Human Tumor Xenograft Models
| Tumor Model | Treatment | Outcome |
| HCT116 (Colon) | E7070 | Superior to 5-FU, MMC, and CPT-11 |
| LX-1 (Lung) | E7070 | 80% complete regression of advanced tumors |
| Colorectal (3/5 models) | E7070 | Tumor regression |
| Lung (2/2 models) | E7070 | Tumor regression |
Data summarized from in vivo studies in reference[2].
Experimental Protocols
Cell Culture and Drug Treatment
Human non-small cell lung cancer cell line A549 and its E7070-resistant subline, A549/ER, were cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells were treated with varying concentrations of E7070 (e.g., 20 or 100 µg/ml) for specified durations (e.g., 24, 48, or 72 hours).[1]
Flow Cytometric Analysis of Cell Cycle
To determine the effect of E7070 on cell cycle distribution, treated and untreated cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in ethanol. The fixed cells were then stained with a fluorescent DNA-binding dye, such as propidium iodide, in the presence of RNase. The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were quantified.[1][2]
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis
To assess the expression levels of cell cycle regulatory proteins, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific for proteins of interest (e.g., pRb, Cyclin A, Cyclin B1, CDK2, CDC2, p53, p21), followed by incubation with a secondary antibody conjugated to a detectable enzyme. The protein bands were visualized using a chemiluminescence detection system.[1]
In Vivo Tumor Xenograft Studies
Human tumor cells (e.g., HCT116 colon cancer, LX-1 lung cancer) were implanted subcutaneously into immunodeficient mice. Once tumors reached a palpable size, mice were treated with E7070 or control vehicles. Tumor growth was monitored over time by measuring tumor dimensions. The efficacy of the treatment was evaluated based on tumor growth inhibition or regression.[2]
References
- 1. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New analogues of the anticancer E7070: synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
